molecular formula C5H12O5 B092547 Xylitol CAS No. 16277-71-7

Xylitol

Cat. No. B092547
M. Wt: 152.15 g/mol
InChI Key: HEBKCHPVOIAQTA-NGQZWQHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05728225

Procedure details

It is known from European Patent No. 421,882, of which the Applicant is proprietor, to obtain xylitol syrups having a xylitol content of 80% to 90%, the remainder being essentially composed of D-arabitol, pentitol of the natural D series of sugars. These syrups, which are not very viscous and which are particularly well adapted to the crystallization of xylitol, are obtained by microbiological conversion of glucose to D-arabitol, microbiological oxidation of D-arabitol, to D-xylulose, enzymatic isomerization of D-xylulose to D-xylose and then catalytic hydrogenation of the mixture of D-xylulose and D-xylose to xylitol and D-arabitol. These xylitol syrups, which do not contain L-arabitol or galactitol but only D-arabitol as accompanying polyol, permit easy extraction of three crops of pure xylitol crystals.
Name
xylitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:10])[C@@H:2]([C@H:4]([C@@H:6]([CH2:8][OH:9])[OH:7])[OH:5])[OH:3].[CH2:11]([OH:20])[C@@H:12]([OH:19])[CH:13]([OH:18])[C@H:14]([OH:17])[CH2:15][OH:16].[CH2:21]([OH:30])[CH:22]([OH:29])[CH:23]([OH:28])[CH:24]([OH:27])[CH2:25][OH:26]>>[O:10]=[CH:1][C@@H:2]([C@H:4]([C@@H:6]([C@@H:8]([CH2:15][OH:16])[OH:9])[OH:7])[OH:5])[OH:3].[CH2:21]([OH:30])[C@@H:22]([OH:29])[CH:23]([OH:28])[C@H:24]([OH:27])[CH2:25][OH:26].[OH:16][CH2:15][C:14]([C@H:13]([C@@H:12]([CH2:11][OH:20])[OH:19])[OH:18])=[O:17].[O:9]=[CH:8][C@@H:6]([C@H:4]([C@@H:2]([CH2:1][OH:10])[OH:3])[OH:5])[OH:7]

Inputs

Step One
Name
xylitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](O)[C@@H](O)[C@H](O)CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](C([C@@H](CO)O)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(C(CO)O)O)O)O
Step Four
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which are particularly well adapted to the crystallization of xylitol

Outcomes

Product
Name
Type
product
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Type
product
Smiles
C([C@H](C([C@@H](CO)O)O)O)O
Name
Type
product
Smiles
OCC(=O)[C@@H](O)[C@H](O)CO
Name
Type
product
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05728225

Procedure details

It is known from European Patent No. 421,882, of which the Applicant is proprietor, to obtain xylitol syrups having a xylitol content of 80% to 90%, the remainder being essentially composed of D-arabitol, pentitol of the natural D series of sugars. These syrups, which are not very viscous and which are particularly well adapted to the crystallization of xylitol, are obtained by microbiological conversion of glucose to D-arabitol, microbiological oxidation of D-arabitol, to D-xylulose, enzymatic isomerization of D-xylulose to D-xylose and then catalytic hydrogenation of the mixture of D-xylulose and D-xylose to xylitol and D-arabitol. These xylitol syrups, which do not contain L-arabitol or galactitol but only D-arabitol as accompanying polyol, permit easy extraction of three crops of pure xylitol crystals.
Name
xylitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:10])[C@@H:2]([C@H:4]([C@@H:6]([CH2:8][OH:9])[OH:7])[OH:5])[OH:3].[CH2:11]([OH:20])[C@@H:12]([OH:19])[CH:13]([OH:18])[C@H:14]([OH:17])[CH2:15][OH:16].[CH2:21]([OH:30])[CH:22]([OH:29])[CH:23]([OH:28])[CH:24]([OH:27])[CH2:25][OH:26]>>[O:10]=[CH:1][C@@H:2]([C@H:4]([C@@H:6]([C@@H:8]([CH2:15][OH:16])[OH:9])[OH:7])[OH:5])[OH:3].[CH2:21]([OH:30])[C@@H:22]([OH:29])[CH:23]([OH:28])[C@H:24]([OH:27])[CH2:25][OH:26].[OH:16][CH2:15][C:14]([C@H:13]([C@@H:12]([CH2:11][OH:20])[OH:19])[OH:18])=[O:17].[O:9]=[CH:8][C@@H:6]([C@H:4]([C@@H:2]([CH2:1][OH:10])[OH:3])[OH:5])[OH:7]

Inputs

Step One
Name
xylitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](O)[C@@H](O)[C@H](O)CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](C([C@@H](CO)O)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(C(CO)O)O)O)O
Step Four
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which are particularly well adapted to the crystallization of xylitol

Outcomes

Product
Name
Type
product
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Type
product
Smiles
C([C@H](C([C@@H](CO)O)O)O)O
Name
Type
product
Smiles
OCC(=O)[C@@H](O)[C@H](O)CO
Name
Type
product
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05728225

Procedure details

It is known from European Patent No. 421,882, of which the Applicant is proprietor, to obtain xylitol syrups having a xylitol content of 80% to 90%, the remainder being essentially composed of D-arabitol, pentitol of the natural D series of sugars. These syrups, which are not very viscous and which are particularly well adapted to the crystallization of xylitol, are obtained by microbiological conversion of glucose to D-arabitol, microbiological oxidation of D-arabitol, to D-xylulose, enzymatic isomerization of D-xylulose to D-xylose and then catalytic hydrogenation of the mixture of D-xylulose and D-xylose to xylitol and D-arabitol. These xylitol syrups, which do not contain L-arabitol or galactitol but only D-arabitol as accompanying polyol, permit easy extraction of three crops of pure xylitol crystals.
Name
xylitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:10])[C@@H:2]([C@H:4]([C@@H:6]([CH2:8][OH:9])[OH:7])[OH:5])[OH:3].[CH2:11]([OH:20])[C@@H:12]([OH:19])[CH:13]([OH:18])[C@H:14]([OH:17])[CH2:15][OH:16].[CH2:21]([OH:30])[CH:22]([OH:29])[CH:23]([OH:28])[CH:24]([OH:27])[CH2:25][OH:26]>>[O:10]=[CH:1][C@@H:2]([C@H:4]([C@@H:6]([C@@H:8]([CH2:15][OH:16])[OH:9])[OH:7])[OH:5])[OH:3].[CH2:21]([OH:30])[C@@H:22]([OH:29])[CH:23]([OH:28])[C@H:24]([OH:27])[CH2:25][OH:26].[OH:16][CH2:15][C:14]([C@H:13]([C@@H:12]([CH2:11][OH:20])[OH:19])[OH:18])=[O:17].[O:9]=[CH:8][C@@H:6]([C@H:4]([C@@H:2]([CH2:1][OH:10])[OH:3])[OH:5])[OH:7]

Inputs

Step One
Name
xylitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](O)[C@@H](O)[C@H](O)CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](C([C@@H](CO)O)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(C(CO)O)O)O)O
Step Four
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which are particularly well adapted to the crystallization of xylitol

Outcomes

Product
Name
Type
product
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Type
product
Smiles
C([C@H](C([C@@H](CO)O)O)O)O
Name
Type
product
Smiles
OCC(=O)[C@@H](O)[C@H](O)CO
Name
Type
product
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.